Copper 8-hydroxyquinolinate
Overview
Description
Synthesis Analysis
Copper 8-hydroxyquinolinate can be synthesized through various methods. A notable approach involves the reaction of copper(II) salts with 8-hydroxyquinoline in an aqueous solution, which leads to the formation of a complex. The synthesis of Copper 8-hydroxyquinolinate has been explored in depth, with studies showing the formation of complexes through direct reactions under specific conditions to optimize yield and purity. For example, Inoue, Sugiura, and Tsuzuki (1954) reported a method for synthesizing Copper 8-hydroxyquinolinate with nearly 100% yield by heating 8-hydroxyquinoline with crystalline copper sulfate and a large quantity of water at 80° to 100°C (Inoue, Sugiura, & Tsuzuki, 1954).
Molecular Structure Analysis
The molecular structure of Copper 8-hydroxyquinolinate has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown that it forms a neutral mononuclear complex with a distorted square-pyramidal geometry, involving coordination between the metal ion and the nitrogen and oxygen atoms of the 8-hydroxyquinoline ligand. Nakamura et al. (2005) synthesized a Copper(II) complex with 8-hydroxyquinoline-2-carboxylic acid and determined its crystal structure, which revealed a similar coordination geometry (Nakamura et al., 2005).
Chemical Reactions and Properties
Copper 8-hydroxyquinolinate participates in various chemical reactions, leveraging its ability to act as a chelating agent. It has been found to exhibit catalytic properties in the hydroxylation of aryl halides, showcasing its utility in organic synthesis. Yang et al. (2011) found that 8-hydroxyquinolin-N-oxide acts as an efficient ligand for copper-catalyzed hydroxylation of aryl halides under mild conditions (Yang et al., 2011).
Scientific Research Applications
Metal Ionophores and Anti-Cancer Properties : Copper 8-hydroxyquinolinate, as part of the 8-hydroxyquinolines family, is known for its ability to bind metal ions, particularly copper and zinc. This property is utilized in the development of treatments for diseases like Alzheimer's and cancer. Studies have shown that these compounds can lead to toxic intracellular copper accumulation and trigger apoptotic cancer cell death through various pathways (Summers et al., 2020).
Bioavailability in Membrane Systems : The interaction of copper and 8-hydroxyquinolines affects their partitioning into liposomes, which are models for biological membranes. This interaction is crucial in determining the bioavailability and toxicity of these compounds in biological systems (Kaiser & Escher, 2006).
Synthesis of Phenols : Copper 8-hydroxyquinolinate has been used in the copper-catalyzed hydroxylation of aryl halides, providing a direct transformation of these halides to phenols under mild conditions. This methodology is noted for its functional group tolerance and excellent selectivity (Yang et al., 2011).
Neurodegenerative Diseases and Antioxidant Activity : The compound has shown potential as a therapeutic agent in diseases related to metal dyshomeostasis and oxidative stress. Its complexes with copper(II) ions exhibit antioxidant activity and low cytotoxicity, making them suitable for treating neurodegenerative disorders (Oliveri et al., 2013).
Copper Chelation Assessment : Studies on copper chelation have revealed that 8-hydroxyquinolines, including copper 8-hydroxyquinolinate, form very stable complexes with copper ions, important for therapeutic applications in disorders of copper homeostasis (Říha et al., 2013).
Copper Corrosion Inhibition : Copper 8-hydroxyquinolinate plays a significant role in inhibiting copper corrosion, especially in neutral aqueous solutions. It forms protective films on metal surfaces, which are crucial in preventing corrosion (Cicileo et al., 1998).
Antiproliferative Activity Against Cancer Cells : When complexed with copper(II) ions, certain derivatives of 8-hydroxyquinoline demonstrate pharmacologically relevant antiproliferative activity against specific tumor cells, making them potential candidates for cancer therapy (Oliveri et al., 2015).
Structure-Activity Relationships in Therapeutic Agents : The structural characterization of 8-hydroxyquinoline derivatives and their metal complexes is key to understanding their biological effects, especially in the context of treatments for Alzheimer's disease (Di Vaira et al., 2004).
Safety And Hazards
properties
IUPAC Name |
copper;quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRXCRWRKQLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CuN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020346 | |
Record name | Copper-8-hydroxyquinoline (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline], GREEN-TO-YELLOW CRYSTALLINE POWDER. | |
Record name | Copper 8-hydroxyquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7831 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | COPPER 8-QUINOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
Flash Point > 200 °C | |
Record name | Copper 8-hydroxyquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7831 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: none | |
Record name | COPPER 8-QUINOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.63 | |
Record name | COPPER 8-QUINOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Copper 8-hydroxyquinolinate | |
CAS RN |
10380-28-6, 13014-03-4 | |
Record name | Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper-8-hydroxyquinoline (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxine-copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyquinoline copper(II) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER 8-QUINOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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